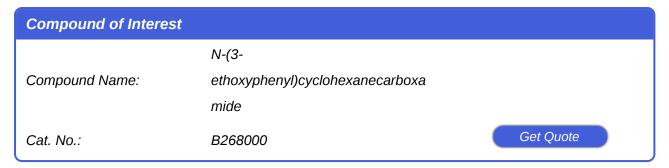


An In-depth Technical Guide to N-(3-ethoxyphenyl)cyclohexanecarboxamide

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This technical guide provides a comprehensive overview of **N-(3-ethoxyphenyl)cyclohexanecarboxamide**, including its chemical identity, synthesis, and predicted physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Structure

IUPAC Name: N-(3-ethoxyphenyl)cyclohexanecarboxamide

Chemical Structure:

The structure of **N-(3-ethoxyphenyl)cyclohexanecarboxamide** consists of a cyclohexanecarboxamide moiety where the amide nitrogen is substituted with a 3-ethoxyphenyl group.

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Molecular Formula: C15H21NO2

Canonical SMILES: CCOC1=CC=CC(=C1)NC(=O)C2CCCCC2

Physicochemical Properties

ethoxyphenyl)cyclohexanecarboxamide is not readily available in public databases. The following table summarizes predicted properties based on computational models. These values should be considered as estimates.

Property	Predicted Value
Molecular Weight	247.33 g/mol
LogP (o/w)	3.5
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	2
Rotatable Bonds	4
Topological Polar Surface Area	38.3 Ų

Synthesis

N-(3-ethoxyphenyl)cyclohexanecarboxamide can be synthesized via the acylation of 3-ethoxyaniline with cyclohexanecarbonyl chloride. This is a standard method for the formation of N-aryl amides.[1][2]

Experimental Protocol: Synthesis of N-aryl amides

This protocol is a general procedure for the synthesis of N-aryl amides from the corresponding aniline and acyl chloride, and can be adapted for the synthesis of N-(3-ethoxyphenyl)cyclohexanecarboxamide.

Materials:

3-ethoxyaniline



- · Cyclohexanecarbonyl chloride
- Anhydrous dichloromethane (DCM) or a similar aprotic solvent
- Triethylamine (TEA) or another suitable base
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

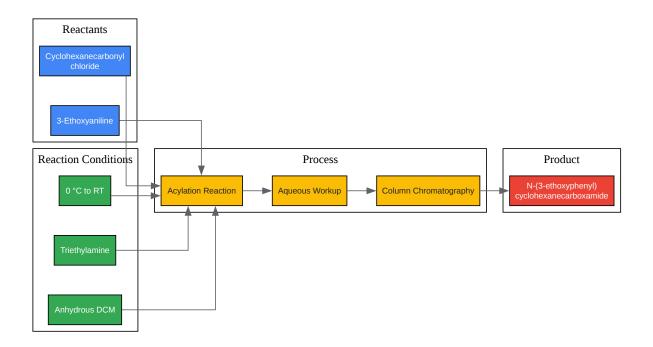
Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of cyclohexanecarbonyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, guench the reaction by adding water.
- Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.



• Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **N-(3-ethoxyphenyl)cyclohexanecarboxamide**.

Synthesis Workflow



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References



- 1. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides PMC [pmc.ncbi.nlm.nih.gov]
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